molecular formula C10H10INO B6749150 1-But-2-ynyl-5-iodo-3-methylpyridin-2-one

1-But-2-ynyl-5-iodo-3-methylpyridin-2-one

Cat. No.: B6749150
M. Wt: 287.10 g/mol
InChI Key: VGOXLDANSDVEMT-UHFFFAOYSA-N
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Description

1-But-2-ynyl-5-iodo-3-methylpyridin-2-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-2-ynyl-5-iodo-3-methylpyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridin-2-one and 1-bromo-2-butyne.

    Iodination: The 3-methylpyridin-2-one undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.

    Alkynylation: The iodinated intermediate is then subjected to a Sonogashira coupling reaction with 1-bromo-2-butyne in the presence of a palladium catalyst and a copper co-catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-But-2-ynyl-5-iodo-3-methylpyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The alkyne group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated alkyne groups.

Scientific Research Applications

1-But-2-ynyl-5-iodo-3-methylpyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-5-iodo-3-methylpyridin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-But-2-ynyl-3-methylpyridin-2-one: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Iodo-3-methylpyridin-2-one:

    1-But-2-ynyl-5-chloro-3-methylpyridin-2-one: Similar structure but with chlorine instead of iodine, leading to different reactivity.

Uniqueness

1-But-2-ynyl-5-iodo-3-methylpyridin-2-one is unique due to the presence of both the alkyne and iodine functional groups

Properties

IUPAC Name

1-but-2-ynyl-5-iodo-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-3-4-5-12-7-9(11)6-8(2)10(12)13/h6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOXLDANSDVEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=C(C1=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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